1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol
Overview
Description
1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol are organic compounds that belong to the class of cyclic acetals. These compounds are often used in various chemical reactions and industrial applications due to their unique structural properties. The molecular formula for 1,3-dioxan-5-ol is C4H8O3, and for 1,3-dioxolan-4-ylmethanol, it is C4H8O3 .
Mechanism of Action
Target of Action
It has been noted that this compound may cause irritation to the skin, eyes, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body .
Result of Action
It has been noted to cause irritation to the skin, eyes, and respiratory system . In addition, it has been associated with increased postimplantation loss and skeletal variations in animal studies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol. For instance, its flammability suggests that it may be unstable in the presence of heat or open flames . Furthermore, its use in outdoor and indoor environments suggests that it may be exposed to a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol can be synthesized through the condensation of glycerol and formaldehyde. This reaction typically requires an acid catalyst, such as toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water . The reaction can be represented as follows:
[ \text{Glycerol} + \text{Formaldehyde} \rightarrow \text{1,3-Dioxan-5-ol} + \text{1,3-Dioxolan-4-ylmethanol} ]
Industrial Production Methods
In industrial settings, the production of these compounds often involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of glycerol and formaldehyde while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert these compounds into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as alkyl halides, amines, and thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with different functional groups
Scientific Research Applications
1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol have several applications in scientific research:
Comparison with Similar Compounds
1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol are similar to other cyclic acetals such as 1,3-dioxane and 1,3-dioxolane. their unique structural features, such as the presence of hydroxyl groups, make them more reactive and versatile in chemical reactions . Other similar compounds include:
- 1,3-Dioxane
- 1,3-Dioxolane
- Glycerol formal
These compounds share similar chemical properties but differ in their reactivity and applications.
Properties
IUPAC Name |
1,3-dioxan-5-ol;1,3-dioxolan-4-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O3/c5-4-1-6-3-7-2-4;5-1-4-2-6-3-7-4/h2*4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUMSISXCKWZTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)O.C1C(OCO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290953 | |
Record name | 1,3-dioxan-5-ol; 1,3-dioxolan-4-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86687-05-0, 99569-11-6 | |
Record name | Glycerol formal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086687050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-dioxan-5-ol; 1,3-dioxolan-4-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Propanetriol, 1,3(or 2,3)-O-methylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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